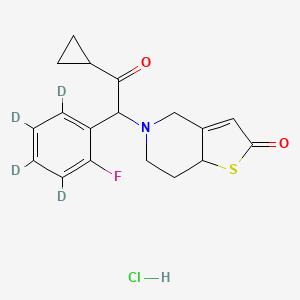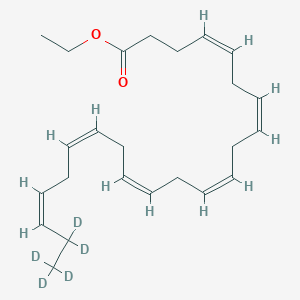
2-Oxo Prasugrel-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo Prasugrel-d4 (hydrochloride) is a deuterated form of 2-Oxo Prasugrel, which is an inactive metabolite of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The deuterated form, 2-Oxo Prasugrel-d4 (hydrochloride), is often used in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo Prasugrel-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-Oxo Prasugrel. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 2-Oxo Prasugrel-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production process is optimized for yield and cost-effectiveness while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Oxo Prasugrel-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Prasugrel and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Prasugrel in the body.
Industry: Applied in quality control and analytical method development for the production of Prasugrel and related compounds
Mecanismo De Acción
2-Oxo Prasugrel-d4 (hydrochloride) itself is an inactive metabolite, but it is used to study the mechanism of action of Prasugrel. Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition of ADP-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .
Comparación Con Compuestos Similares
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as a platelet inhibitor.
Ticlopidine: A platelet inhibitor structurally related to Prasugrel.
Ticagrelor: A P2Y12 receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
2-Oxo Prasugrel-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms makes it an invaluable tool in metabolic and pharmacokinetic research, offering insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C18H19ClFNO2S |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
5-[2-cyclopropyl-2-oxo-1-(2,3,4,5-tetradeuterio-6-fluorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C18H18FNO2S.ClH/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15;/h1-4,9,11,15,17H,5-8,10H2;1H/i1D,2D,3D,4D; |
Clave InChI |
GNCJDUATSSIGHD-FOMJDCLLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)C2CC2)N3CCC4C(=CC(=O)S4)C3)F)[2H])[2H].Cl |
SMILES canónico |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)







![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

